(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride
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Overview
Description
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of piperidine and is known for its neurotoxic properties, making it a valuable tool in neurological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride typically involves the reduction of 4-phenyl-1,2,3,6-tetrahydropyridine using appropriate reducing agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency. The use of continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The compound exerts its effects primarily by inhibiting mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress. This results in the formation of free radicals and subsequent neuronal damage, particularly in dopaminergic neurons. The molecular targets include mitochondrial proteins and pathways involved in apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
1-Methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, which is responsible for its neurotoxic effects.
Uniqueness
(4-Phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride is unique due to its specific structural features that allow it to be metabolized into active neurotoxic compounds. Its ability to induce Parkinsonian symptoms in animal models makes it a valuable tool for studying the disease and testing potential treatments .
Properties
CAS No. |
95835-86-2 |
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Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
(4-phenyl-1,2,3,6-tetrahydropyridin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10;/h1-6,11,13-14H,7-9H2;1H |
InChI Key |
KRECAKAINPRPHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(CN1)CO)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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